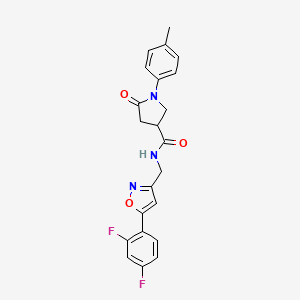

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

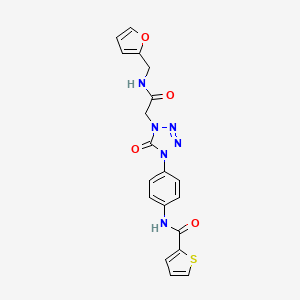

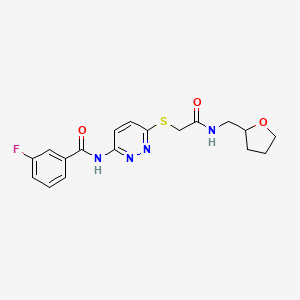

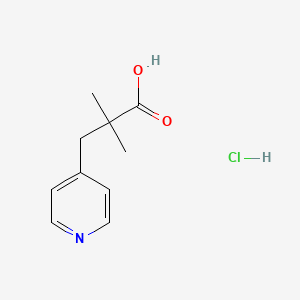

The synthesis of related isoxazole and pyridine carboxamide compounds involves multi-step reactions including cycloaddition, hydrolysis, and amidation reactions. For instance, the synthesis of 3-carboxyisoxazole involved cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-2-butenamide derivative with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester . Similarly, the synthesis of an imidazo[1,2-a]pyridine-2-carboxamide derivative was achieved through a ring closure reaction, the Suzuki reaction, hydrolysis, and amidation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR spectroscopy, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations have been used to predict and confirm the molecular structure, which was found to be consistent with the crystal structure determined by X-ray diffraction . This suggests that a similar approach could be used to analyze the molecular structure of "N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide".

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to the one . However, the general reactivity of carboxamide and isoxazole groups can be inferred. Carboxamides are known to participate in various chemical reactions, including hydrolysis and condensation, while isoxazoles can undergo cycloadditions and nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using DFT, which provides information on the molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. The crystal structure analysis and Hirshfeld surface analysis can also provide insights into the intermolecular interactions and stability of the compound in the solid state .

Scientific Research Applications

Molecular Interaction and Drug Design

Compounds structurally similar to "N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide" have been extensively studied for their interaction with biological receptors. For example, studies on cannabinoid receptor antagonists and Glycine Transporter 1 inhibitors provide insights into the molecular design and interaction mechanisms of complex molecules. These studies contribute to the understanding of receptor-ligand interactions and help in the design of drugs with improved efficacy and specificity (Shim et al., 2002); (Yamamoto et al., 2016).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related compounds, such as pyrrolidine derivatives, offers valuable insights into synthetic routes and the chemical behavior of these molecules. Studies on Schiff's bases and 2-azetidinones, for instance, explore novel methods of stirring and sonication, leading to potential antidepressant and nootropic agents. These insights are crucial for the development of new synthetic strategies and understanding the chemical versatility of pyrrolidine-based compounds (Thomas et al., 2016).

Material Science Applications

In the realm of material science, compounds containing pyrrolidine structures have been utilized in the synthesis of new polyamides and polymers. These materials, characterized by their high yield and thermal stability, have applications ranging from industrial to biomedical fields. The synthesis and characterization of new polyamides based on aromatic diamines and carboxylic acids underscore the importance of pyrrolidine derivatives in developing novel materials with desirable properties (Faghihi & Mozaffari, 2008).

Biological and Pharmacological Research

The biological and pharmacological research surrounding compounds with similar frameworks often focuses on their potential as therapeutic agents. For example, the synthesis and evaluation of Schiff’s bases and azetidinones as potential antidepressant and nootropic agents highlight the therapeutic possibilities of these molecules. Such studies provide a foundation for further research into the development of new drugs targeting specific neurological pathways (Thomas et al., 2016).

properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O3/c1-13-2-5-17(6-3-13)27-12-14(8-21(27)28)22(29)25-11-16-10-20(30-26-16)18-7-4-15(23)9-19(18)24/h2-7,9-10,14H,8,11-12H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYVVTBVNFDRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)

![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)